molecular formula C4H9Cl2OP B1332062 Butylphosphonic dichloride CAS No. 2302-80-9

Butylphosphonic dichloride

Cat. No. B1332062
CAS RN: 2302-80-9
M. Wt: 174.99 g/mol
InChI Key: YITVQRWHXAYYIX-UHFFFAOYSA-N
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Description

Butylphosphonic dichloride is a phosphorous halide . It is used in the preparation of aryl-phosphonic ester, which is required for the synthesis of organophosphorous polymers .


Molecular Structure Analysis

The molecular formula of Butylphosphonic dichloride is C4H9Cl2OP . The molecular weight is 174.99 g/mol . The InChI key is YITVQRWHXAYYIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Butylphosphonic dichloride is used in the preparation of aryl-phosphonic ester, which is required for the synthesis of organophosphorous polymers .


Physical And Chemical Properties Analysis

Butylphosphonic dichloride is a clear, colorless to light yellow liquid . The molecular weight is 174.99 g/mol . The exact mass is 173.9768073 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Synthesis of Aryl-Phosphonic Esters

BPDC is utilized in the synthesis of aryl-phosphonic esters, which are pivotal intermediates for creating organophosphorous polymers . These polymers have a wide range of applications, including flame retardants, plasticizers, and as additives to improve material properties.

Organophosphorus Polymers

The compound serves as a monomer for organophosphorus polymers . These polymers exhibit unique characteristics such as thermal stability and chemical resistance, making them suitable for use in high-performance materials and coatings .

Separation Science

In separation processes, BPDC-derived phosphonic acids can be immobilized on polymers to create ion-exchange resins . These resins are effective in selectively separating ions or molecules from complex mixtures, which is essential in environmental and analytical chemistry .

Safety and Hazards

Butylphosphonic dichloride is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1; Acute toxicity - Category 4, Inhalation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-dichlorophosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVQRWHXAYYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334220
Record name Butylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2302-80-9
Record name Butylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylphosphonic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does butylphosphonic dichloride react with t-butylamine?

A1: Unlike smaller alkylphosphonic dichlorides, butylphosphonic dichloride (ButP(O)Cl2) reacts with t-butylamine (ButNH2) only at high temperatures. Instead of forming the expected phosphonamidic chloride, the reaction predominantly yields the diamide ButP(O)(NHBut)2. [] This suggests that the steric bulk of both the butyl group on phosphorus and the t-butyl group on the amine hinder the formation of the monosubstituted product.

Q2: Can butylphosphonamidic chloride (ButP(O)(Cl)NHBut) be synthesized, and if so, how?

A2: While direct synthesis from butylphosphonic dichloride and t-butylamine is challenging, butylphosphonamidic chloride can be obtained indirectly. Reacting butylphosphonic dichloride with t-butylamine at high temperatures initially yields ButP(Cl)NHBut. This compound can then be oxidized using sulfuryl chloride (SO2Cl2) to produce the desired butylphosphonamidic chloride. []

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